
2,3-Di(nonyl)phenol;formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol is a synthetic polymer formed by the reaction of formaldehyde with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol. This compound is part of the phenol-formaldehyde resin family, which is known for its high mechanical strength, thermal stability, and chemical resistance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol typically involves a step-growth polymerization reaction. This process can be either acid- or base-catalyzed. The reaction begins with the formation of methylol groups from formaldehyde, which then react with the phenolic compounds to form the polymer network .
Industrial Production Methods
In industrial settings, the production of this polymer often involves the use of catalysts such as sulfuric acid, oxalic acid, or hydrochloric acid to accelerate the polymerization process. The reaction is carried out under controlled temperature and pH conditions to ensure the desired molecular weight and properties of the final product .
化学反応の分析
Types of Reactions
Formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can modify the polymer’s structure and improve its performance in specific applications.
Substitution: Substitution reactions can introduce different functional groups into the polymer, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of various functional groups, enhancing the polymer’s properties .
科学的研究の応用
Formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials with specific properties.
Biology: Employed in the development of biomaterials and as a component in various biological assays.
Medicine: Utilized in the formulation of medical devices and drug delivery systems.
作用機序
The mechanism of action of formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol involves the formation of a cross-linked polymer network. The methylol groups formed from formaldehyde react with the phenolic compounds to create strong covalent bonds, resulting in a highly stable and durable polymer. This cross-linking process enhances the polymer’s mechanical strength, thermal stability, and chemical resistance .
類似化合物との比較
Similar Compounds
Phenol-formaldehyde resin: Similar in structure but typically uses phenol instead of dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol.
Novolac: A type of phenol-formaldehyde resin with a lower formaldehyde to phenol molar ratio.
Bakelite: One of the earliest synthetic polymers, also a phenol-formaldehyde resin.
Uniqueness
Formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol is unique due to the specific phenolic compounds used in its synthesis. The incorporation of dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol imparts distinct properties to the polymer, such as enhanced chemical resistance and thermal stability, making it suitable for specialized applications .
特性
CAS番号 |
65761-26-4 |
|---|---|
分子式 |
C39H66O3 |
分子量 |
582.9 g/mol |
IUPAC名 |
2,3-di(nonyl)phenol;formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C24H42O.C14H22O.CH2O/c1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2;1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2/h17,19,21,25H,3-16,18,20H2,1-2H3;6-9,15H,10H2,1-5H3;1H2 |
InChIキー |
RQVFOALRUNWPLK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O |
関連するCAS |
65761-26-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


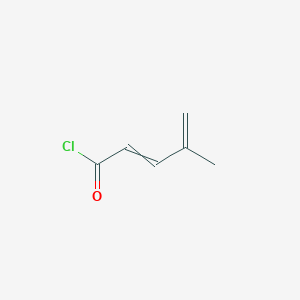

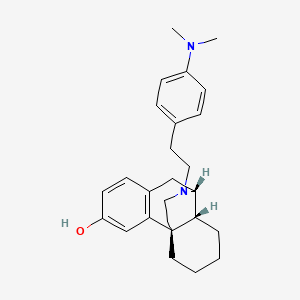
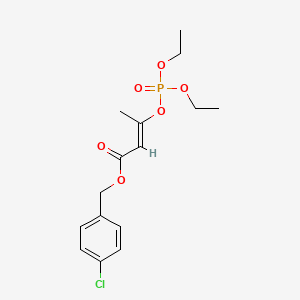
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)
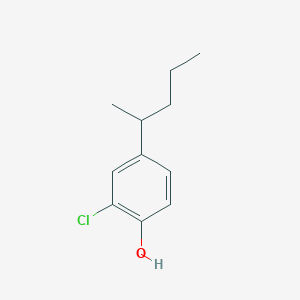

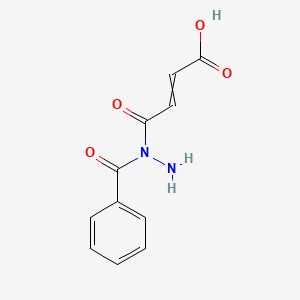

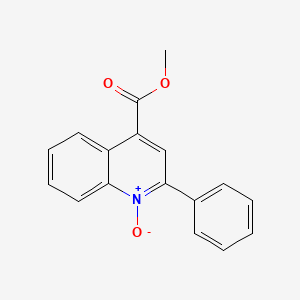

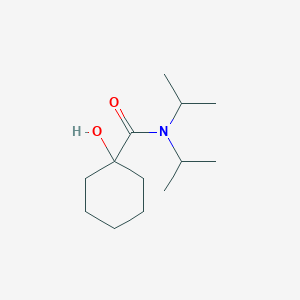
![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

